molecular formula C12H5Cl5O B13746293 2,2',4,5,6'-Pentachlorodiphenyl ether CAS No. 130892-67-0

2,2',4,5,6'-Pentachlorodiphenyl ether

Cat. No.: B13746293
CAS No.: 130892-67-0
M. Wt: 342.4 g/mol
InChI Key: BOJBTUWEQMUWHT-UHFFFAOYSA-N
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Description

Historical Evolution of Polychlorinated Diphenyl Ether Studies

The investigation of polychlorinated diphenyl ethers began in parallel with the broader scrutiny of halogenated aromatic compounds, such as polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs). While PBDEs were first isolated from marine sponges in the 1980s, PCDEs gained attention later as synthetic analogs with comparable environmental persistence. Early studies in the 1990s identified PCDEs as byproducts of industrial processes, including the manufacturing of chlorophenols and electrical equipment. Unlike naturally occurring PBDEs, PCDEs are exclusively anthropogenic, arising from incomplete combustion, chemical synthesis, and degradation of larger chlorinated compounds.

The structural similarity of PCDEs to PCBs and PBDEs prompted researchers to investigate their environmental behavior. By the early 2000s, analytical advancements enabled the detection of PCDEs in diverse matrices, from aquatic sediments to human adipose tissue. A pivotal 2018 bibliometric analysis revealed a surge in PCDE publications post-2006, correlating with global efforts to regulate POPs under the Stockholm Convention. This period saw the characterization of 2,2',4,5,6'-pentachlorodiphenyl ether as a congener of concern due to its chlorine substitution pattern, which influences both stability and bioaccumulation potential.

Academic Significance in Persistent Organic Pollutant Research

2,2',4,5,6'-Pentachlorodiphenyl ether exemplifies the challenges posed by POPs due to its:

  • Environmental persistence : Resistance to photolytic, chemical, and biological degradation.
  • Bioaccumulation : Log Kow values exceeding 6.0, facilitating lipid tissue accumulation.
  • Long-range transport : Detection in Arctic ecosystems despite no local production.

Comparative studies highlight its environmental ubiquity. For instance, a 2023 review documented PCDE concentrations in European human serum samples ranging from 0.1 to 5.7 ng/g lipid weight, with congener profiles reflecting regional industrial activities. Unlike PCBs, which show age-dependent accumulation, PCDE body burdens remain stable across demographics, suggesting continuous exposure through food chains.

The compound’s academic value lies in its utility as a model for:

  • Studying structure-dependent toxicity mechanisms in halogenated aromatics.
  • Developing analytical methods for trace-level POP detection.
  • Assessing the effectiveness of international pollutant mitigation strategies.

Molecular Architecture and Structure-Activity Relationship Paradigms

The molecular structure of 2,2',4,5,6'-pentachlorodiphenyl ether (C12H5Cl5O) features two phenyl rings bridged by an oxygen atom, with chlorine substitutions at the 2, 2', 4, 5, and 6' positions. This arrangement creates a sterically hindered, non-coplanar conformation that profoundly influences its reactivity and environmental behavior.

Key structural determinants of activity :

  • Ortho-chlorination (2 and 2' positions) : Reduces coplanarity, enhancing membrane permeability and interaction with hydrophobic biological targets.
  • Meta/para-chlorination (4, 5, 6' positions) : Stabilizes the molecule against oxidative degradation while modulating aryl hydrocarbon receptor (AhR) binding affinity.

Structure-activity relationship (SAR) studies reveal that:
$$ \text{Toxicity} \propto \frac{\text{Number of ortho substituents} \times \text{Electron-withdrawing capacity}}{\text{Molecular volume}} $$

Comparative analyses with PCBs demonstrate that PCDEs exhibit unique activity profiles due to their ether linkage. For example, 2,2',4,5,6'-pentachlorodiphenyl ether induces calcium dysregulation in neuronal cells at concentrations 50% lower than its PCB analog, 2,2',4,5,6'-pentachlorobiphenyl. This difference underscores the critical role of the oxygen bridge in modulating electronic properties and molecular interactions.

Table 1: Comparative Properties of Halogenated Aromatics

Property 2,2',4,5,6'-Pentachlorodiphenyl Ether PCB 153 (Hexachlorobiphenyl) BDE 99 (Pentabromodiphenyl Ether)
Molecular Weight (g/mol) 342.42 360.88 564.70
Log Kow 6.3 ± 0.2 6.9 ± 0.3 7.2 ± 0.4
Half-life (soil, years) 2.5–4.7 3.1–5.8 1.8–3.2
AhR Binding Affinity Moderate Low High

Data synthesized from

The molecular architecture of 2,2',4,5,6'-pentachlorodiphenyl ether thus serves as a template for understanding how subtle structural variations influence the environmental fate and biological impacts of halogenated aromatics. Ongoing research employs quantum mechanical modeling to predict its interaction with detoxification enzymes, offering insights for designing less persistent chemical analogs.

Properties

CAS No.

130892-67-0

Molecular Formula

C12H5Cl5O

Molecular Weight

342.4 g/mol

IUPAC Name

1,2,4-trichloro-5-(2,6-dichlorophenoxy)benzene

InChI

InChI=1S/C12H5Cl5O/c13-6-2-1-3-7(14)12(6)18-11-5-9(16)8(15)4-10(11)17/h1-5H

InChI Key

BOJBTUWEQMUWHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OC2=CC(=C(C=C2Cl)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of 2,2',4,5,6'-Pentachlorodiphenyl Ether

General Synthetic Strategy

The synthesis of 2,2',4,5,6'-Pentachlorodiphenyl ether typically involves the formation of the diphenyl ether core followed by selective chlorination to introduce chlorine atoms at the desired positions. The key steps include:

  • Formation of diphenyl ether via nucleophilic aromatic substitution or Ullmann-type coupling.
  • Chlorination using chlorine gas or chlorinating agents under controlled conditions to achieve selective pentachlorination.
  • Purification by recrystallization and chromatographic techniques.

This approach is consistent with methods used for related chlorinated and brominated diphenyl ethers, where controlled halogenation and purification are critical for obtaining congener-specific products.

Synthetic Route Details

Formation of Diphenyl Ether Core
  • Starting Materials: Phenol and chlorinated aromatic halides (e.g., chlorophenols or chlorobenzenes).
  • Reaction Type: Nucleophilic aromatic substitution or copper-catalyzed Ullmann ether synthesis.
  • Conditions: Heating with copper or copper bronze catalyst, often in ethanol or other suitable solvents, at elevated temperatures (around 150–170°C).
  • Example: Preparation of potassium phenolate from phenol and KOH in ethanol, followed by reaction with chlorinated aryl halides to form chlorinated diphenyl ether intermediates.
Selective Chlorination
  • Chlorinating Agents: Chlorine gas (Cl2), sulfuryl chloride (SO2Cl2), or other chlorinating reagents.
  • Catalysts: Iron powder or other transition metal catalysts to promote electrophilic aromatic substitution.
  • Solvents: Carbon tetrachloride (CCl4) or other inert solvents.
  • Temperature: Controlled to moderate temperatures (room temperature to reflux conditions) to avoid over-chlorination.
  • Outcome: Introduction of chlorine atoms at the 2, 2', 4, 5, and 6' positions to yield the pentachlorinated diphenyl ether.

Purification Techniques

Comparative Data Table of Related Synthetic Approaches

Step Description Reagents/Conditions Outcome Notes
1 Formation of potassium phenolate Phenol + KOH in ethanol, heat White solid potassium phenolate Intermediate for coupling
2 Ullmann coupling Potassium phenolate + chlorinated aryl halide, Cu bronze, 150–170°C Chlorinated diphenyl ether intermediate Requires inert atmosphere
3 Chlorination Cl2 gas + Fe powder catalyst in CCl4, controlled temp Pentachlorinated diphenyl ether mixture Selectivity critical
4 Purification Recrystallization, silica gel chromatography, preparative HPLC Pure 2,2',4,5,6'-Pentachlorodiphenyl ether Removal of isomers and impurities
5 Characterization TLC, MS, NMR, GC/MS Confirmation of structure and purity Essential for analytical standards

Research Results and Analytical Data

  • The synthesis yields a mixture of chlorinated diphenyl ether isomers, necessitating careful chromatographic separation to isolate the 2,2',4,5,6'-pentachlorinated congener.
  • Characterization by proton nuclear magnetic resonance (1H NMR) and mass spectrometry confirms the substitution pattern.
  • Gas chromatography coupled with mass spectrometry (GC/MS) detects the presence of the target compound and minor impurities.
  • Preparative HPLC can further purify the compound to analytical standard grade.
  • The molecular weight of 2,2',4,5,6'-Pentachlorodiphenyl ether is approximately 342.4 g/mol.
  • The compound exhibits chemical reactivity typical of chlorinated aromatic ethers, including nucleophilic substitution and potential dechlorination under reductive conditions.

Summary and Notes

  • The preparation of 2,2',4,5,6'-Pentachlorodiphenyl ether is primarily achieved through copper-catalyzed coupling of chlorinated phenol derivatives followed by selective chlorination.
  • Purification is a multi-step process involving recrystallization and chromatographic techniques due to the presence of positional isomers and impurities.
  • Analytical methods including NMR, MS, TLC, and GC/MS are essential for confirming the identity and purity of the compound.
  • The synthetic methods are adapted from literature procedures used for related polychlorinated and polybrominated diphenyl ethers, with modifications to optimize yield and selectivity for this specific pentachlorinated congener.

Chemical Reactions Analysis

Types of Reactions

2,2’,4,5,6’-Pentachlorodiphenyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various hydroxylated, dechlorinated, and substituted diphenyl ethers. These products can have different physical and chemical properties compared to the parent compound .

Scientific Research Applications

2,2’,4,5,6’-Pentachlorodiphenyl ether has been studied extensively in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a model compound to study the behavior of chlorinated aromatic compounds.

    Biology: Investigated for its effects on biological systems, including its potential as an endocrine disruptor.

    Medicine: Studied for its potential toxicological effects and its role in environmental health.

    Industry: Used in the production of flame retardants and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2’,4,5,6’-Pentachlorodiphenyl ether involves its interaction with biological molecules. It can bind to and activate or inhibit various enzymes and receptors. The compound’s high degree of chlorination allows it to persist in the environment and bioaccumulate in living organisms. This persistence can lead to long-term biological effects, including disruption of endocrine function and other toxicological impacts .

Comparison with Similar Compounds

Positional Isomerism and Physicochemical Properties

The positions of chlorine substitution significantly influence the physicochemical properties and environmental behavior of PCDEs. Key isomers include:

  • 2,2',4,4',5-Pentachlorodiphenyl ether (CDE-099S) : CAS RN 60123-65-1 .
  • 2,2',4,5,5'-Pentachlorodiphenyl ether (PCDE-101) : CAS RN 131138-21-1, molecular weight 342.433, melting point (oil), and boiling point (300.1°C calculated) .
  • 2,2’,3,4,5’-Pentachlorodiphenyl ether : Henry’s Law constant = 2.2×10⁻² Pa·m³/mol .
  • 2,2’,3,4,6’-Pentachlorodiphenyl ether : Henry’s Law constant = 6.5×10⁻² Pa·m³/mol .

Key Differences :

  • Volatility : The 2,2’,3,4,6’ isomer exhibits higher volatility (Henry’s constant = 6.5×10⁻²) compared to the 2,2’,3,4,5’ isomer (2.2×10⁻²), indicating greater partitioning into the atmosphere .
  • Melting Point : PCDE-101 remains an oil at room temperature, whereas isomers with symmetrical chlorine placement (e.g., 2,2',4,4',5) may solidify .

Toxicity and Degradation Pathways

  • Dioxin Formation : The 2,4,4',5,5'-pentachloro-2'-hydroxydiphenyl ether isomer is a documented precursor to TCDD, highlighting the role of hydroxylated intermediates in dioxin synthesis .
  • Bioaccumulation : Higher chlorination generally increases hydrophobicity (log Kow), though experimental data for the 2,2',4,5,6' isomer remains sparse.

Comparison with Higher Chlorinated Analogs

Octachlorodiphenyl Ether (PCDE-196)

  • Structure : CAS RN 85918-38-3, molecular weight 445.769, with eight chlorine substitutions .
  • Environmental Fate : Increased molecular weight and chlorination reduce volatility and enhance persistence in sediments .

Decachlorodiphenyl Ether

  • Structure : CAS RN 31710-30-2, fully chlorinated (ten Cl atoms) .

Brominated Analogs: Pentabromodiphenyl Ethers (BDEs)

Brominated diphenyl ethers (BDEs), such as BDE-99 (2,2',4,4',5-pentabromo), share structural similarities but exhibit distinct properties:

  • Molecular Weight : BDE-99 (C₁₂H₅Br₅O) has a molecular weight of 564.7, compared to ~342 for pentachloro analogs .
  • Applications : Widely used as flame retardants, leading to ubiquitous environmental contamination .
  • Toxicity : BDE-99 disrupts thyroid hormone homeostasis and neurodevelopment, whereas chlorinated ethers may prioritize dioxin-like toxicity .

Environmental Fate and Partitioning

Henry’s Law Constants

Compound (Isomer) Henry’s Law Constant (Pa·m³/mol)
2,2’,3,4,5’-Pentachloro 2.2×10⁻²
2,2’,3,4,6’-Pentachloro 6.5×10⁻²

Higher values indicate greater volatility, influencing atmospheric transport.

Bioaccumulation Potential

  • Chlorinated vs. Brominated : Brominated ethers (BDEs) generally exhibit higher log Kow values (e.g., BDE-99 log Kow = 6.8–7.0) compared to chlorinated analogs (estimated log Kow ~5–6 for pentachloro isomers) .

Biological Activity

2,2',4,5,6'-Pentachlorodiphenyl ether (PCDE 35) is a member of the polychlorinated diphenyl ethers (PCDEs) family, characterized by its five chlorine atoms attached to a biphenyl structure. This compound has garnered attention due to its biological activity , particularly its potential as an endocrine disruptor and its implications for human and environmental health.

  • Chemical Formula : C12H5Cl5O
  • Molecular Weight : 342.4 g/mol
  • Chlorine Substitution Pattern : 2,2',4,5,6- (five chlorine atoms)

The unique chlorine arrangement in 2,2',4,5,6'-Pentachlorodiphenyl ether influences its stability, reactivity, and interaction with biological systems.

Endocrine Disruption

Research indicates that 2,2',4,5,6'-Pentachlorodiphenyl ether can interfere with hormone signaling pathways. It has been shown to bind to the aryl hydrocarbon receptor (AhR), leading to various physiological changes:

  • Thyroid Hormone Disruption : Studies have demonstrated that administration of this compound in rats resulted in a statistically significant decrease in serum T3 and T4 levels, indicating thyroid hormone disruption .
  • Reproductive and Developmental Effects : Endocrine disruption may lead to reproductive and developmental issues in both wildlife and humans. The compound's ability to mimic or block hormones can result in altered reproductive functions.

The biological activity of 2,2',4,5,6'-Pentachlorodiphenyl ether involves several mechanisms:

  • Aryl Hydrocarbon Receptor Activation : Binding to AhR can activate signaling pathways that influence xenobiotic metabolism and oxidative stress .
  • Inhibition of Thyroid Peroxidase (TPO) : This inhibition affects thyroid hormone synthesis and has been linked to decreased serum thyroid hormones .
  • Neurotoxicity : Some studies suggest potential neurotoxic effects on neuronal cells, raising concerns regarding its impact on nervous system health .

Study on Rats

In a controlled study involving adult male and female CD BR rats, various doses of 2,2',4,5,6'-Pentachlorodiphenyl ether were administered. Key findings included:

  • A significant decrease in serum T3 levels at doses of 25 mg/kg/day.
  • No notable effects at mid-doses (10 mg/kg/day) after one week.
  • Long-term exposure resulted in alterations in liver metabolism and thyroid hormone levels .

Bioaccumulation Potential

Research has highlighted the bioaccumulation potential of this compound in aquatic environments. It tends to accumulate in fatty tissues of organisms, leading to increased concentrations over time which poses risks to higher trophic levels .

Comparative Analysis with Similar Compounds

Compound NameChemical FormulaChlorine Substitution PatternUnique Properties
2,2',4,4',5-PentachlorobiphenylC12H5Cl5Different substitution patternKnown for strong toxicity
2,3',4,4',5-PentachlorobiphenylC12H5Cl5Different substitution patternExhibits unique biological activity
2,2',3,4',6'-PentachlorobiphenylC12H5Cl5Different substitution patternVaries in reactivity compared to others

The unique chlorine arrangement of 2,2',4,5,6'-Pentachlorodiphenyl ether contributes significantly to its reactivity and toxicity compared to other polychlorinated biphenyls.

Q & A

Basic Research Questions

Q. What are the key physical-chemical properties of PCDE-102, and how do they influence its environmental fate?

  • Answer : PCDE-102 (CAS 130892-67-0) is reported as an oily liquid at room temperature , with a calculated boiling point of ~300°C using the Le Bas method . Its molecular formula is C₁₂H₅Cl₅O (MW: 342.43 g/mol). The compound's hydrophobicity (log Kow >6, inferred from similar chlorinated ethers) and low water solubility drive its affinity for organic matter and sediments, promoting bioaccumulation in aquatic ecosystems . Researchers should prioritize lipid-rich matrices (e.g., fish tissues) during environmental sampling.

Q. What synthetic methodologies are validated for PCDE-102 and related chlorinated diphenyl ethers?

  • Answer : A common approach involves Ullmann-type coupling reactions. For example, 2,4,4',5,5'-pentachloro-2'-methoxydiphenyl ether is synthesized by reacting the potassium salt of 3,4-dichloro-6-methoxyphenol with 1,2,4,5-tetrachlorobenzene in dimethyl sulfoxide (DMSO) at 100°C for 60 hours . Demethylation of the methoxy intermediate yields hydroxylated analogs, which are precursors to toxic dioxins . Researchers should monitor dechlorination side reactions and use hexane/ether chromatography for purification .

Q. Which analytical techniques are recommended for quantifying PCDE-102 in environmental samples?

  • Answer : High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) is the gold standard, achieving detection limits as low as 51–241 pg/L in aqueous matrices . Certified reference materials (e.g., 50 µg/mL in isooctane) ensure accuracy during calibration . For tissue samples, accelerated solvent extraction (ASE) with hexane:acetone (1:1) is effective, followed by silica gel cleanup to remove lipids .

Advanced Research Questions

Q. How does PCDE-102 contribute to the formation of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) in environmental systems?

  • Answer : Hydroxylated derivatives of PCDE-102, such as 2,4,4',5,5'-pentachloro-2'-hydroxydiphenyl ether, undergo thermal or photolytic ring closure to form TCDD . This transformation is pH-dependent and accelerates in alkaline conditions. Researchers modeling dioxin formation should include kinetic studies of precursor degradation under varying temperatures (e.g., 100–300°C) and UV exposure .

Q. What molecular mechanisms underlie PCDE-102’s endocrine-disrupting effects?

  • Answer : PCDE-102 acts as a thyroid hormone disruptor by competitively binding to transthyretin (TTR), a transport protein, thereby altering thyroxine (T4) distribution . In vitro assays using rat hepatoma (H4IIE) cells show dose-dependent induction of CYP1A1 via aryl hydrocarbon receptor (AhR) activation, similar to dioxins . Advanced studies should integrate transcriptomic profiling to identify downstream targets (e.g., UGT1A1, involved in hormone metabolism).

Q. How do discrepancies in reported melting points for PCDE-102 reflect methodological or structural variability?

  • Answer : Some sources describe PCDE-102 as an oil , while others report crystalline forms under specific conditions. These discrepancies may arise from isomer purity (e.g., positional chlorine arrangement) or solvent residues during synthesis. Researchers should characterize batches using NMR (e.g., δ 6.76–7.50 ppm for aromatic protons) and differential scanning calorimetry (DSC) to confirm phase behavior .

Q. What role does PCDE-102 play in long-range atmospheric transport, and how does this compare to PBDEs?

  • Answer : PCDE-102’s lower volatility (vs. PBDEs) reduces gas-phase partitioning, favoring adsorption to particulate matter . However, its persistence (t₁/₂ >5 years in sediments) and similarity to POPs (e.g., PCBs) justify inclusion in East Asian monitoring programs . Advanced models should incorporate octanol-air partition coefficients (log Koa ~10) to predict regional deposition patterns .

Data Contradiction and Research Design

Q. How should researchers address conflicting bioaccumulation data for PCDE-102 in aquatic vs. terrestrial ecosystems?

  • Answer : While PCDE-102 biomagnifies in aquatic food webs (e.g., pike, guillemot eggs) , limited data exist for terrestrial species. Contradictions may stem from metabolic differences (e.g., cytochrome P450 activity in mammals). Experimental designs should compare depuration rates in model organisms (e.g., zebrafish vs. rodents) using ¹⁴C-labeled PCDE-102 to track metabolite profiles .

Q. What gaps exist in the toxicological database for PCDE-102, and how can they be prioritized?

  • Answer : Critical gaps include carcinogenicity (e.g., two-year bioassays), developmental neurotoxicity, and transgenerational effects (e.g., epigenetic changes). Researchers should adopt OECD Guidelines 443 (Extended One-Generation Study) and leverage omics technologies to identify non-monotonic dose responses .

Methodological Recommendations

  • Isomer-Specific Analysis : Use DB-5MS columns (30 m × 0.25 mm) with electron impact ionization (EI+) to resolve co-eluting congeners .
  • Quality Control : Spike samples with ¹³C-labeled internal standards (e.g., ¹³C-PCDE-102) to correct for matrix effects .

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